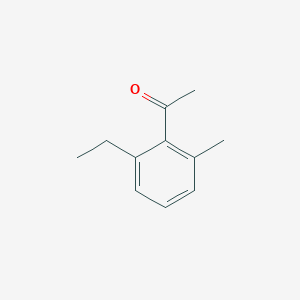
1-(2-Ethyl-6-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-6-methylphenyl)ethanone, also known as propiophenone or P2P, is a chemical compound with the molecular formula C10H12O. It is a colorless liquid that is used in the synthesis of various pharmaceuticals and illicit drugs such as amphetamines and methamphetamines. The synthesis of P2P is of great interest to the scientific community due to its potential use in the development of new drugs and the prevention of illicit drug production.
Wirkmechanismus
The mechanism of action of P2P is not well understood, but it is believed to act as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
P2P has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and paranoia. Long-term use of P2P can lead to addiction, psychosis, and other adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of P2P has several advantages for lab experiments, including its relatively simple synthesis method and its potential use in the development of new drugs. However, its use in the synthesis of illicit drugs has led to increased regulation and restrictions on its availability, which can limit its use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of P2P, including the development of new synthetic methods, the investigation of its potential use in the treatment of various diseases, and the development of new regulations and restrictions on its use in the synthesis of illicit drugs. Additionally, further research is needed to better understand the mechanism of action and long-term effects of P2P on human health.
Synthesemethoden
P2P can be synthesized using several methods, including the Friedel-Crafts acylation of benzene with propionic acid and the oxidation of 1-phenyl-2-propanol. The most common method for synthesizing P2P is the Leuckart-Wallach reaction, which involves the reduction of phenylacetone with formamide and subsequent hydrolysis of the resulting imine.
Wissenschaftliche Forschungsanwendungen
P2P has been widely studied for its potential use in the synthesis of pharmaceuticals such as analgesics, antipyretics, and anti-inflammatory agents. It has also been investigated for its use in the production of flavorings and fragrances. Additionally, P2P has been used as a precursor for the synthesis of illicit drugs such as amphetamines and methamphetamines, which has led to increased interest in its synthesis and regulation.
Eigenschaften
CAS-Nummer |
154735-88-3 |
|---|---|
Produktname |
1-(2-Ethyl-6-methylphenyl)ethanone |
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-(2-ethyl-6-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-4-10-7-5-6-8(2)11(10)9(3)12/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
ATOJZOMGBNOSNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1C(=O)C)C |
Kanonische SMILES |
CCC1=CC=CC(=C1C(=O)C)C |
Synonyme |
Ethanone, 1-(2-ethyl-6-methylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




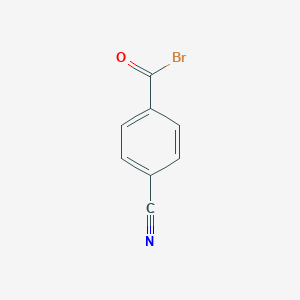
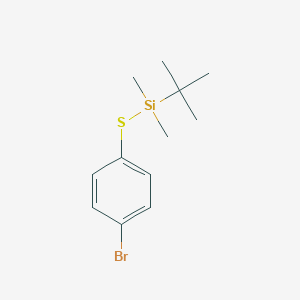
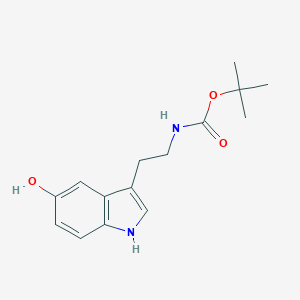
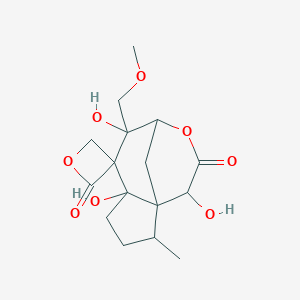
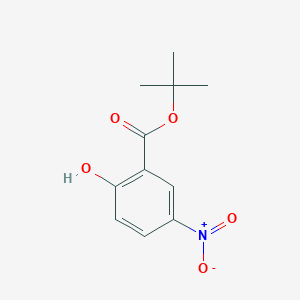


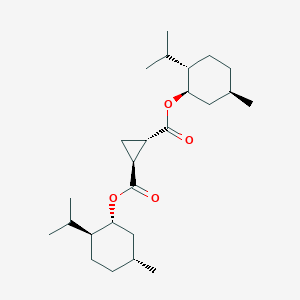
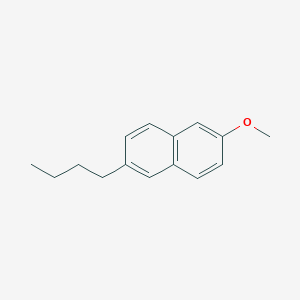
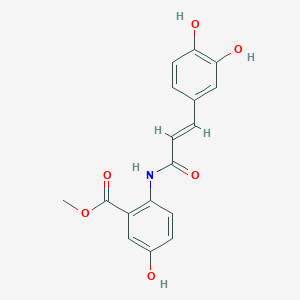
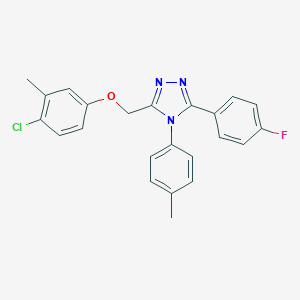
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
